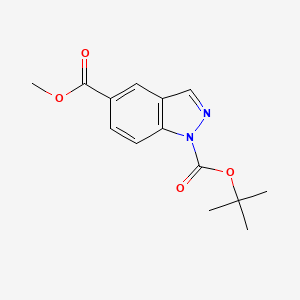

1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 5-O-methyl indazole-1,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-14(2,3)20-13(18)16-11-6-5-9(12(17)19-4)7-10(11)8-15-16/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPBMQQOXXOMRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)C(=O)OC)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50738245 | |

| Record name | 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1290181-22-4 | |

| Record name | 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate

Introduction

The indazole scaffold is a privileged heterocyclic motif integral to numerous pharmaceutical agents, recognized for a wide array of biological activities including anti-inflammatory and antitumor properties.[1][2] 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate is a key functionalized intermediate, valuable in drug discovery and development for its capacity to undergo further selective modifications, particularly in the synthesis of kinase inhibitors.[3][4] This guide provides an in-depth, scientifically-grounded overview of a robust and efficient synthesis pathway for this target compound, designed for researchers, chemists, and professionals in drug development. The narrative emphasizes the rationale behind methodological choices, ensuring a blend of theoretical understanding and practical applicability.

Strategic Approach: A Two-Step Synthesis Pathway

The molecular architecture of the target compound features two key functionalities on the indazole core: a tert-butoxycarbonyl (Boc) group at the N-1 position and a methyl ester at the C-5 position. A logical and efficient retrosynthetic analysis points to a two-step approach starting from the commercially available 1H-indazole-5-carboxylic acid.

The chosen forward synthesis involves:

-

Fischer Esterification: Conversion of the carboxylic acid at the C-5 position to its corresponding methyl ester.

-

N-1 Protection: Introduction of the Boc protecting group onto the N-1 nitrogen of the indazole ring.

This sequence is strategically advantageous. Performing the esterification first on the more robust free indazole minimizes the risk of Boc group cleavage, which can be labile under certain acidic conditions.[5][6] The subsequent Boc protection is a well-established, high-yielding reaction that proceeds with excellent regioselectivity for the thermodynamically favored N-1 position under the selected conditions.[7]

Visual Synthesis Workflow

Caption: Two-step synthesis pathway from 1H-indazole-5-carboxylic acid.

Part 1: Fischer Esterification of 1H-Indazole-5-Carboxylic Acid

The initial step involves the conversion of 1H-indazole-5-carboxylic acid to Methyl 1H-indazole-5-carboxylate. This is achieved through the classic Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[8]

Mechanistic Rationale

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (sulfuric acid). This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the lone pair of the oxygen atom in methanol. A tetrahedral intermediate is formed, followed by proton transfer and the elimination of a water molecule to yield the protonated ester. Final deprotonation regenerates the acid catalyst and affords the desired methyl ester. Using methanol as the solvent ensures it is present in large excess, which, according to Le Chatelier's principle, drives the equilibrium towards the product side, ensuring a high conversion rate.[8]

Experimental Protocol: Synthesis of Methyl 1H-indazole-5-carboxylate[9]

-

Reaction Setup: Suspend 1H-indazole-5-carboxylic acid (1.0 eq) in methanol (approx. 10 mL per gram of starting material).

-

Acid Addition: Slowly add concentrated sulfuric acid (approx. 0.1 eq) to the suspension while stirring.

-

Heating: Heat the reaction mixture to reflux (approximately 70 °C) and maintain for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Cool the mixture to room temperature. Dilute with water and carefully neutralize by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~7-8.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Purification: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 1H-indazole-5-carboxylate as a solid.

Part 2: N-1 Boc Protection of Methyl 1H-Indazole-5-carboxylate

The second step is the protection of the indazole nitrogen. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of conditions and its straightforward removal under acidic or specific basic conditions.[5][6][9]

Causality and Regioselectivity

In multi-step syntheses, protecting the N-H of the indazole ring is crucial to prevent unwanted side reactions in subsequent steps, such as deprotonation by strong bases or N-alkylation.[5][7] The indazole anion is delocalized, which can lead to a mixture of N-1 and N-2 substituted products.[7] However, the use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine (TEA) and a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) reliably favors the formation of the thermodynamically more stable N-1 isomer.[7][10][11] DMAP accelerates the reaction by forming a more reactive intermediate with (Boc)₂O.

Experimental Protocol: Synthesis of this compound[11][12]

-

Reaction Setup: Dissolve Methyl 1H-indazole-5-carboxylate (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or acetonitrile.

-

Reagent Addition: Add triethylamine (TEA, 1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.05 eq). Stir the solution for 10 minutes at room temperature.

-

Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the mixture.

-

Reaction: Stir the reaction at room temperature for 10-12 hours. Monitor the reaction's progress by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel if necessary to afford the pure target compound.

Data Summary

| Step | Reactant | Product | Molecular Weight ( g/mol ) | Yield |

| 1 | 1H-Indazole-5-carboxylic acid[12] | Methyl 1H-indazole-5-carboxylate[13] | 162.15 → 176.17 | ~88%[13] |

| 2 | Methyl 1H-indazole-5-carboxylate | This compound | 176.17 → 276.29 | >90% (Typical)[10] |

Conclusion

The synthesis of this compound is reliably achieved through a high-yielding, two-step sequence starting from 1H-indazole-5-carboxylic acid. This pathway, involving a Fischer esterification followed by a regioselective N-1 Boc protection, is both efficient and scalable. The methodological choices are grounded in established chemical principles, ensuring the preferential formation of the desired product. This technical guide provides a validated and reproducible framework for researchers to access this versatile building block, facilitating further exploration in the realm of medicinal chemistry and drug development.

References

-

Stauffer, S. R., et al. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence . Bioorganic & Medicinal Chemistry Letters, via NIH National Library of Medicine. [Link]

-

Sun, L., et al. Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions . Organic Letters, via ACS Publications. [Link]

-

Ravinder, K., et al. Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines . Synthetic Communications, via Taylor & Francis Online. [Link]

-

Ravinder, K., et al. Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines . Synthetic Communications, via Taylor & Francis Online. [Link]

-

Lai, A.-Q., et al. Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid . ResearchGate. [Link]

-

1-tert-Butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate . MySkinRecipes. [Link]

-

Chen, C.-Y., et al. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination . Organic Letters, via ACS Publications. [Link]

-

DeBoef, B., et al. One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles . Molecules, via NIH National Library of Medicine. [Link]

-

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate . PubChem. [Link]

- Process for preparing 1-methylindazole-3-carboxylic acid.

-

Thiruvalluvar, A. A., et al. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate . Acta Crystallographica Section E, via NIH National Library of Medicine. [Link]

-

Synthesis, Crystal Structure and DFT Study of TERT-BUTYL 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDAZOLE-1-CARBOXYLATE . ResearchGate. [Link]

- Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

-

Synthesis of 1H‐indazole derivatives . ResearchGate. [Link]

- Method of synthesizing 1H-indazole compounds.

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) . Master Organic Chemistry. [Link]

-

Syntheses and Antiinflammatory Actions of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids . Journal of Medicinal Chemistry. [Link]

-

tert-Butyl 5-methyl-1H-benzo[d]imidazole-1-carboxylate . PubChem. [Link]

-

Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites . Diva-portal.org. [Link]

-

Synthesis molecular docking and DFT studies on novel indazole derivatives . RSC Advances, via NIH National Library of Medicine. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-tert-Butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate [myskinrecipes.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1H-Indazole-5-carboxylic acid 97 61700-61-6 [sigmaaldrich.com]

- 13. Methyl 1H-indazole-5-carboxylate | 473416-12-5 [chemicalbook.com]

Physicochemical properties of 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate

An In-depth Technical Guide to the Physicochemical Properties of 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate

Authored by a Senior Application Scientist

Foreword: The Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is a cornerstone of modern medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] The specific compound, this compound (CAS No. 1290181-22-4), represents a key intermediate in the synthesis of more complex, biologically active molecules.[3][4] Understanding the physicochemical properties of this intermediate is paramount for its effective use in the synthesis, purification, and formulation of potential drug candidates. This guide provides a comprehensive overview of the essential physicochemical characteristics of this compound and outlines the standard methodologies for their experimental determination.

Molecular Identity and Structural Elucidation

A foundational understanding of a compound's identity begins with its structural and molecular formula.

Table 1: Core Molecular Identifiers for this compound

| Property | Value | Source |

| CAS Number | 1290181-22-4 | [3][4] |

| Molecular Formula | C₁₅H₁₈N₂O₄ | Derived from structure |

| Molecular Weight | 290.31 g/mol | Calculated |

| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)N(N=C2)C(=O)OC(C)(C)C | Derived from structure |

| InChI Key | InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12-7-8-13(16-17)10(6-11(12)9-1)15(19)22-4/h6-9H,1-5H3 | Derived from structure |

The following diagram illustrates the chemical structure of this compound.

Caption: Workflow for Capillary Melting Point Determination.

Solubility: A Critical Parameter for Drug Development

Aqueous solubility is a crucial physicochemical property that significantly influences a drug's absorption and bioavailability. [5]For synthetic intermediates, solubility in various organic solvents is also critical for reaction and purification processes.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the "gold standard" for determining equilibrium solubility. [5][6]

-

Preparation:

-

Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed vial. [5]2. Equilibration:

-

Agitate the vials in a temperature-controlled shaker for 24-72 hours to ensure equilibrium is reached. [7][8]3. Sample Processing:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.

-

-

Quantification:

pKa: Understanding Ionization Behavior

The ionization constant (pKa) is a measure of the strength of an acid or base and is critical for predicting a molecule's behavior in different pH environments, which affects its solubility, permeability, and target interactions. [10][11]Based on its structure, this compound is not expected to have strongly acidic or basic centers that would ionize within the physiological pH range. However, experimental verification is always recommended.

Experimental Protocol: UV-Visible Spectrophotometry for pKa Determination

This method is suitable for compounds with a chromophore that exhibits a change in absorbance upon ionization. [12][13]

-

Solution Preparation:

-

Prepare a series of buffer solutions with a range of pH values.

-

Prepare a stock solution of the compound in a suitable solvent.

-

Add a small aliquot of the stock solution to each buffer to create solutions of the same concentration but different pH.

-

-

Spectral Measurement:

-

Measure the UV-Vis spectrum of the compound in each buffer solution.

-

-

Data Analysis:

-

Plot the absorbance at a specific wavelength (where the change is maximal) against the pH.

-

The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the ionizable group. [12]

-

Spectroscopic and Chromatographic Profile

While specific spectra for this compound are not publicly available, a standard analytical characterization would involve NMR, IR, and Mass Spectrometry.

-

¹H and ¹³C NMR (Nuclear Magnetic Resonance): NMR spectroscopy would confirm the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms. [14][15][16]The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the methyl protons of the ester, and the nine equivalent protons of the tert-butyl group. The ¹³C NMR would show corresponding signals for all unique carbon atoms. [14][15]* IR (Infrared) Spectroscopy: The IR spectrum would reveal the presence of key functional groups. Expected characteristic absorptions include C=O stretching vibrations for the two ester groups and C-H stretching for the aromatic and aliphatic moieties. [14]* MS (Mass Spectrometry): Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, which can be used to confirm the molecular formula. [14]

Stability Considerations for Indazole Derivatives

Indazole-containing compounds can be susceptible to degradation under certain conditions. Therefore, forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods. [7]

Protocol Outline: Forced Degradation Study

-

Stress Conditions:

-

Acid Hydrolysis: Treat the compound with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature. [7] * Base Hydrolysis: Treat the compound with a dilute base (e.g., 0.1 M NaOH) at an elevated temperature. [7] * Oxidation: Expose the compound to an oxidizing agent (e.g., 3% H₂O₂). [7] * Photostability: Expose the solid or a solution of the compound to UV and visible light.

-

Thermal Stress: Heat the solid compound at a high temperature.

-

-

Analysis:

-

Analyze the stressed samples at various time points using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Characterize the major degradation products using LC-MS/MS to elucidate the degradation pathways.

-

Conclusion and Future Directions

This compound is a valuable building block in the synthesis of pharmacologically relevant molecules. A thorough understanding and experimental determination of its physicochemical properties are crucial for its effective application in drug discovery and development. The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of this and other related indazole derivatives. Future work should focus on generating and publishing experimental data for these key properties to create a more complete profile of this important synthetic intermediate.

References

- Melting Point Determination. (n.d.). thinkSRS.com.

- This compound. (n.d.). 2a biotech.

- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2023). International Journal of Innovative Research and Scientific Studies.

- Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace.

- Determination of pKa Values by Liquid Chromatography. (n.d.).

- Development of Methods for the Determination of pKa Values. (n.d.). PMC - NIH.

- (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025). ResearchGate.

- Measuring the Melting Point. (2023). Westlab Canada.

- Melting point determination. (n.d.).

- Compound solubility measurements for early drug discovery. (2022). Computational Chemistry.

- pKa Value Determination Guidance 2024. (2021). PharmaeliX.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).

- An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole. (n.d.). Benchchem.

- Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo.

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018).

- Melting point determination. (n.d.). SSERC.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate. (n.d.). PubChem.

- Supporting Information. (2007). Wiley-VCH.

- N-(tert-butyl)-1-methyl-1H-indazole-3-carboxamide. (n.d.). PubChem.

- tert-butyl 5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-1H-indazole-1-carboxylate. (n.d.). Smolecule.

- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021). PMC - NIH.

- Data Hidden in Sewage: Advanced Methods for Identification and Quantification of Synthetic Cannabinoids in Urban Wastewater. (n.d.). MDPI.

- 1-tert-Butyl 5-ethyl 3-bromo-1H-indazole-1,5-dicarboxylate. (n.d.). Sigma-Aldrich.

- SYNTHESIS, CRYSTAL STRUCTURE AND DFT STUDY OF TERT-BUTYL 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDAZOLE-1-CARBOXYLATE. (2025). ResearchGate.

- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry.

- tert-butyl 5-(2-(3-(2-(isopropylamino)-2-oxoethoxy)-phenyl)quinazolin-4-ylamino)-1H-indazole-1-carboxylate. (n.d.). PubChem.

- Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug. (n.d.). Universidad San Francisco de Quito USFQ.

- 5-tert-Butyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid. (n.d.).

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central.

- Synthesis of 1H-indazole derivatives | Download Scientific Diagram. (n.d.). ResearchGate.

- Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. (n.d.).

- 1-tert-Butyl 5-ethyl 1H-indazole-1,5-dicarboxylate. (n.d.). BLDpharm.

- 1-tert-butyl 5-methyl 3-methyl-1h-indazole-1,5-dicarboxylate. (n.d.). Echemi.

- TERT-BUTYL 5-AMINO-3-OXO-2,3-DIHYDRO-1H-INDAZOLE-1-CARBOXYLATE synthesis. (n.d.).

- 1-tert-butyl 5-methyl 3-methyl-1h-indazole-1,5-dicarboxylate. (n.d.). Echemi.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).

- 1290181-22-4 Indazole-1,5-dicarboxylic acid 1-tert-butyl ester 5-Methyl ester. (n.d.). Guidechem.

- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). UT Southwestern Medical Center.

- 1-tert-Butyl 5-methyl 1H-pyrazolo[3,4-b]pyridine-1,5-dicarboxylate. (n.d.). BLD Pharm.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2abiotech.net [2abiotech.net]

- 4. Page loading... [wap.guidechem.com]

- 5. scispace.com [scispace.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. lifechemicals.com [lifechemicals.com]

- 10. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 11. researchgate.net [researchgate.net]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 14. application.wiley-vch.de [application.wiley-vch.de]

- 15. scs.illinois.edu [scs.illinois.edu]

- 16. utsouthwestern.edu [utsouthwestern.edu]

Spectroscopic Characterization of 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound, 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate. As a molecule of interest within contemporary drug discovery programs, a thorough understanding of its structural and electronic properties is paramount. This document serves as a vital resource for researchers, scientists, and drug development professionals by detailing the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this indazole derivative. While empirical data for this specific molecule is not yet publicly available, this guide synthesizes information from closely related analogs and established spectroscopic principles to provide a robust predictive analysis. The methodologies for data acquisition are also detailed, ensuring a self-validating framework for future experimental work.

Introduction: The Significance of the Indazole Scaffold

The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] Indazole derivatives have been investigated for their potential as anti-inflammatory, anti-cancer, and neuroprotective agents. The strategic functionalization of the indazole ring system, as seen in this compound, allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it a compound of significant interest in the development of novel therapeutics. The introduction of a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a methyl ester at the C5 position modulates the molecule's reactivity and potential for further synthetic elaboration. A precise characterization of this molecule is the foundational step in its journey through the drug development pipeline.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.[2][3] For this compound, both ¹H and ¹³C NMR will provide critical information about the molecular framework.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.60 | d | 1H | H-4 | The proton at position 4 is expected to be the most deshielded aromatic proton due to the anisotropic effect of the adjacent ester group. |

| ~8.20 | dd | 1H | H-6 | This proton will be coupled to both H-4 and H-7, resulting in a doublet of doublets. |

| ~7.80 | d | 1H | H-7 | Coupled to H-6, this proton will appear as a doublet. |

| ~8.10 | s | 1H | H-3 | The proton at the 3-position of the indazole ring typically appears as a singlet in the aromatic region. |

| ~3.95 | s | 3H | -OCH₃ | The methyl protons of the ester group will appear as a sharp singlet. |

| ~1.70 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will give rise to a strong singlet in the aliphatic region. |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166.0 | Ester C=O | The carbonyl carbon of the methyl ester. |

| ~149.0 | Carbamate C=O | The carbonyl carbon of the N-Boc group. |

| ~141.0 | C-7a | Quaternary carbon of the indazole ring. |

| ~135.0 | C-3 | Carbon at the 3-position of the indazole ring. |

| ~128.0 | C-5 | Carbon bearing the methyl ester group. |

| ~125.0 | C-6 | Aromatic CH carbon. |

| ~122.0 | C-4 | Aromatic CH carbon. |

| ~115.0 | C-3a | Quaternary carbon of the indazole ring. |

| ~84.0 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~52.0 | -OC H₃ | Methyl carbon of the ester group. |

| ~28.0 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for the identification of functional groups within a molecule.[4] The IR spectrum of this compound is expected to be dominated by strong absorptions from the two carbonyl groups.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3100-3000 | Medium | Aromatic C-H | Stretch |

| ~2980-2950 | Medium | Aliphatic C-H | Stretch |

| ~1740 | Strong | Ester C=O | Stretch |

| ~1725 | Strong | Carbamate C=O | Stretch |

| ~1600, ~1480 | Medium-Weak | C=C | Aromatic Ring Stretch |

| ~1370, ~1390 | Medium | C-H | Bend (tert-butyl) |

| ~1250, ~1150 | Strong | C-O | Stretch (ester and carbamate) |

The presence of two distinct carbonyl stretching frequencies is anticipated due to the different electronic environments of the ester and carbamate groups.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.[7][8] For this compound (Molecular Weight: 276.29 g/mol ), electrospray ionization (ESI) would be a suitable soft ionization technique to observe the molecular ion.

Predicted Mass Spectral Data (ESI+):

| m/z | Ion | Rationale |

| 277.1 | [M+H]⁺ | Protonated molecular ion. |

| 299.1 | [M+Na]⁺ | Sodium adduct of the molecular ion. |

| 221.1 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group, a characteristic fragmentation of N-Boc protected compounds.[9][10][11][12] |

| 177.1 | [M+H - C₅H₈O₂]⁺ | Loss of the entire Boc group.[10] |

| 245.1 | [M+H - CH₃OH]⁺ | Loss of methanol from the methyl ester. |

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy

Workflow for NMR Data Acquisition:

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Detailed Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry vial.[13] Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal of the solvent. Optimize the magnetic field homogeneity by shimming.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is advisable to perform 2D NMR experiments such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

IR Spectroscopy

Workflow for IR Data Acquisition (ATR):

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Detailed Protocol (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of solid this compound onto the ATR crystal and apply pressure using the built-in clamp to ensure good contact.

-

Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically process the data, including baseline correction and peak labeling.

Mass Spectrometry

Workflow for Mass Spectrometry Data Acquisition (ESI):

Caption: Workflow for acquiring a mass spectrum using electrospray ionization.

Detailed Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a solvent suitable for mass spectrometry, such as methanol or acetonitrile, with the optional addition of a small amount of formic acid to promote protonation.

-

Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution.

-

Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through an HPLC system.

-

Parameter Optimization: Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to maximize the signal intensity of the molecular ion.

-

Data Acquisition: Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.

-

Tandem MS (MS/MS): To confirm the structure, perform MS/MS experiments by isolating the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to observe the characteristic fragment ions.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound, a compound of considerable interest in the field of drug development. The predicted spectral data, in conjunction with the detailed experimental protocols, offer a comprehensive framework for the unambiguous characterization of this molecule. As research into novel indazole derivatives continues to expand, the principles and methodologies outlined herein will serve as a valuable resource for scientists working to synthesize and characterize new chemical entities with therapeutic potential.

References

- Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Mohan, C. D. (2015). Indazole: A promising scaffold for drug development. European Journal of Medicinal Chemistry, 97, 69-90.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2011). The chemistry of indazole. In The Chemistry of Heterocyclic Compounds: Indazoles (pp. 1-136). John Wiley & Sons.

- Liu, C., Hua, Z., Tang, H., Du, Y., & Jia, W. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

- Socrates, G. (2004). Infrared and Raman characteristic group frequencies: tables and charts. John Wiley & Sons.

- de Hoffmann, E., & Stroobant, V. (2007).

- Jiménez, B., et al. (2024). Optimized diffusion-ordered NMR spectroscopy experiments for high-throughput automation in human metabolic phenotyping. Nuclear Magnetic Resonance, 50.

-

ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]

-

ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial. Retrieved from [Link]

-

Khan Academy. (n.d.). IR signals for carbonyl compounds. Retrieved from [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

Columbia University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

-

LCGC International. (2002). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]

-

Journal of Chinese Mass Spectrometry Society. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (2016). 13C NMR of indazoles. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]

-

MDPI. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

-

PubMed. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Retrieved from [Link]

-

The Royal Society of Chemistry. (2011). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, Crystal Structure and DFT Study of TERT-BUTYL 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDAZOLE-1-CARBOXYLATE. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

European Synchrotron Radiation Facility. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]

-

ResearchGate. (2025). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

-

Amazon S3. (2023). Chemical Profile of Drug Infused Papers Seized in Rio de Janeiro (Brazil) Prisons During the COVID-19 Lockdown. Retrieved from [Link]

Sources

- 1. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. zefsci.com [zefsci.com]

- 9. researchgate.net [researchgate.net]

- 10. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 11. acdlabs.com [acdlabs.com]

- 12. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide on the Potential Biological Activity of 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the prospective biological activities of 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate. While specific studies on this molecule are not yet prevalent in published literature, this document synthesizes the vast potential of the indazole scaffold, offering a predictive framework and detailed experimental pathways to elucidate the compound's therapeutic promise.

Introduction: The Privileged Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in modern drug discovery.[1][2][3][4] Its rigid structure and versatile substitution patterns allow for the precise spatial orientation of functional groups, enabling targeted interactions with a multitude of biological macromolecules.[5] Consequently, indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[1][2][6][7]

The subject of this guide, this compound, incorporates key structural features that suggest significant biological potential. The tert-butyl group at the 1-position can enhance metabolic stability and cell permeability, while the methyl ester at the 5-position provides a handle for further chemical modification or can contribute to receptor binding.[8][9][10] This guide will explore the likely biological activities of this compound based on the established pharmacology of the indazole core and provide a roadmap for its experimental validation.

Predicted Biological Activities and Mechanistic Rationale

Based on extensive research into the indazole class of compounds, we can hypothesize several key biological activities for this compound.

Anticancer Potential: Targeting Kinase Signaling and Apoptosis

A significant number of indazole derivatives have been developed as potent anticancer agents, with some achieving clinical use.[6][11][12] The primary mechanism often involves the inhibition of protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis.[13]

-

Kinase Inhibition: Indazole scaffolds are known to be effective inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), and Anaplastic Lymphoma Kinase (ALK).[1] The structural features of this compound may allow it to fit into the ATP-binding pocket of these or other oncogenic kinases.

-

Induction of Apoptosis: Many successful anticancer indazoles induce programmed cell death (apoptosis) in cancer cells.[11][12] This is often achieved by modulating the expression of pro- and anti-apoptotic proteins, such as Bax and Bcl-2, and activating caspases.[11]

Proposed Investigational Workflow for Anticancer Activity

Caption: Proposed workflow for evaluating the anticancer potential of this compound.

Anti-inflammatory Activity: Modulation of Inflammatory Mediators

Indazole derivatives have also been recognized for their anti-inflammatory properties.[4][14][15] This activity is often attributed to the inhibition of key enzymes and signaling pathways involved in the inflammatory response.

-

Cyclooxygenase (COX) Inhibition: Some indazoles have been shown to inhibit COX enzymes, particularly COX-2, which is a key player in inflammation and pain.[13][14]

-

Cytokine Modulation: The production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), can be suppressed by certain indazole compounds.[14]

Experimental Protocols for Biological Characterization

To empirically determine the biological activity of this compound, a series of well-established in vitro assays are recommended.

Protocol 1: MTT Assay for Cytotoxicity Screening

This colorimetric assay is a standard method for assessing cell viability and proliferation.[16] It measures the metabolic activity of cells, which is an indicator of their health.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, 4T1) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

| Parameter | Description |

| Cell Lines | A panel of cancer cell lines representing different tumor types (e.g., lung, breast, colon). |

| Compound Concentrations | A range of concentrations, typically from 0.01 µM to 100 µM. |

| Incubation Time | 48 or 72 hours. |

| Controls | Vehicle control (e.g., DMSO), positive control (e.g., doxorubicin). |

Protocol 2: Western Blotting for Protein Expression Analysis

Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[17][18][19][20]

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Step-by-Step Methodology:

-

Protein Extraction: Treat cells with this compound at various concentrations for a specified time. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2, p-ERK).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway Visualization

Caption: Hypothesized modulation of the intrinsic apoptosis pathway by the indazole compound.

Concluding Remarks and Future Directions

While the biological activity of this compound remains to be specifically elucidated, the extensive body of research on the indazole scaffold provides a strong foundation for predicting its therapeutic potential. The presence of the tert-butyl and methyl ester moieties suggests favorable pharmacokinetic properties and potential for potent biological interactions. The experimental protocols outlined in this guide offer a clear and robust strategy for systematically investigating its anticancer and anti-inflammatory activities. Further studies, including in vivo efficacy and toxicity assessments, will be crucial in determining the clinical translatability of this promising compound.

References

- Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. (n.d.). National Center for Biotechnology Information.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). National Center for Biotechnology Information.

- Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (n.d.). PubMed Central.

- Cytotoxicity assays. (n.d.). Sigma-Aldrich.

- Indazole Derivatives: Promising Anti-tumor Agents. (n.d.). PubMed.

- The Role of Indazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. (n.d.). baseclick GmbH.

- Cytotoxicity Assays. (n.d.). Thermo Fisher Scientific - US.

- Cytotoxicity assay selection guide. (n.d.). Abcam.

- Western blot protocol. (n.d.). Abcam.

- Cell viability and cytotoxicity assays. (n.d.). Miltenyi Biotec.

- Western Blot Protocol. (n.d.). Proteintech Group.

- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (n.d.). National Center for Biotechnology Information.

- The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals. (n.d.). Benchchem.

- General Western Blot Protocol Overview. (n.d.). Novus Biologicals.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). RSC Publishing.

- tert-butyl 5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-1H-indazole-1-carboxylate. (n.d.). Smolecule.

- Western Blot Protocol. (n.d.). R&D Systems.

- Western Blot Protocol. (n.d.). Creative Biolabs.

- Pharmacological Properties of Indazole Derivatives: Recent Developments. (n.d.). Request PDF.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). National Institutes of Health.

- Indazole – Knowledge and References. (n.d.). Taylor & Francis.

- Synthesis, Crystal Structure and DFT Study of TERT-BUTYL 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDAZOLE-1-CARBOXYLATE. (2025). ResearchGate.

- Indazole derivatives as selective inhibitors of butyrylcholinesterase with effective blood-brain-barrier permeability profile. (2024). Monash University.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). ResearchGate.

- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). ResearchGate.

- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). Der Pharma Chemica.

- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021). National Institutes of Health.

- Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. (n.d.). ResearchGate.

- TERT-BUTYL 5-AMINO-3-OXO-2,3-DIHYDRO-1H-INDAZOLE-1-CARBOXYLATE synthesis. (n.d.). Chemicalbook.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). National Institutes of Health.

- 1-(tert-Butyl) 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate. (n.d.). CymitQuimica.

- 1-tert-butyl 5-methyl 3-methyl-1h-indazole-1,5-dicarboxylate. (n.d.). Echemi.

- Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug. (n.d.). Semantic Scholar.

- Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties. (n.d.). PubMed Central.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Buy tert-butyl 5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-1H-indazole-1-carboxylate [smolecule.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]

- 17. Western blot protocol | Abcam [abcam.com]

- 18. Western Blot Protocol | Proteintech Group [ptglab.com]

- 19. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 20. Western Blot Protocol - Creative Biolabs [neutab.creative-biolabs.com]

Unlocking the Therapeutic Potential of 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate: A Technical Guide to Target Identification and Validation

Abstract

The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of a specific indazole derivative, 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate. While direct biological data for this compound is nascent, this document will extrapolate potential therapeutic targets based on the extensive pharmacology of the indazole class. We will delve into the key signaling pathways commonly modulated by indazole-containing molecules and present detailed, field-proven experimental protocols for target identification, validation, and lead compound optimization. This guide is designed to be a practical roadmap for initiating and advancing a drug discovery program centered on this promising chemical entity.

The Indazole Scaffold: A Foundation of Therapeutic Versatility

Indazoles are bicyclic heterocyclic compounds that have garnered significant interest from the pharmaceutical industry due to their wide array of pharmacological properties.[1][2] These derivatives have been successfully developed into approved drugs and clinical candidates for a multitude of diseases. The therapeutic versatility of the indazole framework stems from its ability to interact with a diverse range of biological targets, often with high affinity and selectivity.[3]

Key therapeutic areas where indazole derivatives have shown promise include:

-

Oncology: As inhibitors of protein kinases crucial for tumor growth and proliferation.[4]

-

Neurodegenerative Diseases: By targeting enzymes like monoamine oxidases involved in neurological disorders.[3][5]

-

Inflammation: Through the modulation of inflammatory pathways.[3]

-

Infectious Diseases: Exhibiting both antibacterial and antifungal properties.[3]

Given this precedent, this compound represents a compelling starting point for a drug discovery campaign. The substituents on the indazole core, a tert-butyl ester at the 1-position and a methyl ester at the 5-position, offer unique physicochemical properties that may influence its biological activity and pharmacokinetic profile.

High-Priority Potential Therapeutic Targets

Based on extensive research into the indazole class of molecules, we can hypothesize a set of high-priority potential therapeutic targets for this compound.

Protein Kinases in Oncology

The indazole scaffold is a cornerstone of many kinase inhibitors.[4] Mutations and dysregulation of protein kinases are hallmarks of numerous cancers. Therefore, a primary avenue of investigation for our lead compound should be its activity against key oncogenic kinases.

Potential Kinase Targets:

-

VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[3]

-

EGFR (Epidermal Growth Factor Receptor): Often overexpressed in various cancers, driving tumor cell proliferation.[3]

-

CDK2 (Cyclin-Dependent Kinase 2): A crucial regulator of the cell cycle, its inhibition can lead to cell cycle arrest and apoptosis.[3]

-

Aurora Kinases (AURKA, AURKB, AURKC): Serine/threonine kinases that play essential roles in mitosis; their overexpression is linked to several cancer types.[4]

-

c-Met: A receptor tyrosine kinase that, when activated, promotes cell proliferation, survival, and motility.[3]

-

HSP90 (Heat Shock Protein 90): A molecular chaperone that is essential for the stability and function of many oncoproteins.[3]

Logical Workflow for Kinase Inhibitor Discovery:

Caption: A streamlined workflow for identifying and validating kinase inhibitors.

Monoamine Oxidase B (MAO-B) in Neurodegenerative Diseases

Indazole-5-carboxamides have been identified as potent and selective inhibitors of MAO-B, an enzyme that degrades neurotransmitters like dopamine.[3][5] Inhibition of MAO-B can increase dopamine levels in the brain, offering a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease.[3] The presence of a carboxamide-like structure in our compound of interest suggests that MAO-B is a plausible target.

Experimental Protocol: MAO-B Inhibition Assay

-

Objective: To determine the in vitro inhibitory activity of this compound against human MAO-B.

-

Materials:

-

Recombinant human MAO-B

-

Kynuramine (MAO substrate)

-

4-Hydroxyquinoline (fluorescent product)

-

Test compound

-

Pargyline (positive control inhibitor)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

-

Procedure:

-

Prepare serial dilutions of the test compound and pargyline in assay buffer.

-

In a 96-well plate, add MAO-B enzyme to each well.

-

Add the test compound or control to the respective wells and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding kynuramine to all wells.

-

Incubate for 30 minutes at 37°C.

-

Stop the reaction by adding a stop solution (e.g., NaOH).

-

Measure the fluorescence of 4-hydroxyquinoline (Excitation: 310 nm, Emission: 400 nm).

-

Calculate the percent inhibition and determine the IC50 value.

-

Transient Receptor Potential (TRP) Channels in Pain and Inflammation

Certain indazole derivatives have been shown to act as antagonists of TRP channels, such as TRPV1, which are involved in pain sensation and inflammation.[6] The lipophilic nature of the tert-butyl group in our lead compound may facilitate its interaction with transmembrane proteins like ion channels.

Data Summary: Potential Targets and Therapeutic Areas

| Target Class | Specific Examples | Associated Disease Areas | Rationale for Investigation |

| Protein Kinases | VEGFR2, EGFR, CDK2, Aurora Kinases | Cancer | The indazole scaffold is a well-established kinase inhibitor pharmacophore.[4] |

| Monoamine Oxidases | MAO-B | Parkinson's Disease, Depression | Structural similarities to known indazole-based MAO-B inhibitors.[3][5] |

| TRP Channels | TRPV1 | Pain, Inflammation | Known activity of other indazole derivatives on this target class.[6] |

| Other Enzymes | COX-2, FGFR | Inflammation | Indazole derivatives have shown inhibitory effects on these enzymes.[3] |

A Roadmap for Target Deconvolution and Validation

Once initial hits are identified from screening assays, a rigorous process of target deconvolution and validation is essential to confirm the mechanism of action and build a strong case for further development.

Target Validation Workflow:

Caption: A comprehensive workflow for target validation and preclinical development.

Conclusion and Future Directions

This compound, by virtue of its indazole core, presents a molecule of significant interest for therapeutic development. This guide has outlined the most probable therapeutic targets based on the well-documented activities of this chemical class. The proposed workflows provide a clear and actionable path for researchers to systematically investigate its biological activities, identify its molecular targets, and validate its therapeutic potential. The journey from a promising scaffold to a clinically effective drug is arduous, but a logical, evidence-based approach, as detailed herein, will pave the way for success.

References

- Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applic

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre

- Indazole derivatives and their therapeutic applications: a patent review (2013-2017).

- Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry.

- Therapeutic and synthetic approach towards indazole. Hilaris Publisher.

- tert-butyl 5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)

- Synthesis, Crystal Structure and DFT Study of TERT-BUTYL 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDAZOLE-1-CARBOXYLATE.

- N-(tert-butyl)-1-methyl-1H-indazole-3-carboxamide. PubChem.

- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxyl

- (R)-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)-urea (ABT-102) blocks polymodal activation of transient receptor potential vanilloid 1 receptors in vitro and heat-evoked firing of spinal dorsal horn neurons in vivo. PubMed.

- 1290181-22-4 Indazole-1,5-dicarboxylic acid 1-tert-butyl ester 5-Methyl ester. Guidechem.

- Products - 2a biotech. 2a biotech.

- N/A|1-tert-Butyl 5-ethyl 1H-indazole-1,5-dicarboxyl

- TERT-BUTYL 5-AMINO-3-OXO-2,3-DIHYDRO-1H-INDAZOLE-1-CARBOXYL

- 1-(tert-Butyl)

- 1-tert-butyl 5-methyl 3-methyl-1h-indazole-1,5-dicarboxyl

- 1-tert-Butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxyl

- tert-Butyl 5-methyl-1H-benzo[d]imidazole-1-carboxyl

- Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug. Semantic Scholar.

- Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. PubMed.

- Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties. PubMed Central.

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (R)-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)-urea (ABT-102) blocks polymodal activation of transient receptor potential vanilloid 1 receptors in vitro and heat-evoked firing of spinal dorsal horn neurons in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Derivatization of 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the chemical derivatization of 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate. This versatile scaffold holds significant potential in medicinal chemistry, and understanding its reactivity is paramount for the synthesis of novel bioactive molecules.[1][2] This document will delve into the synthesis of the core molecule and explore various strategies for its functionalization, supported by detailed protocols and mechanistic insights.

Introduction: The Indazole Scaffold in Drug Discovery

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[3] The ability to strategically functionalize the indazole ring allows for the fine-tuning of a molecule's pharmacological profile. The subject of this guide, this compound, offers multiple reaction handles for derivatization, making it a valuable starting material for creating diverse chemical libraries. The tert-butoxycarbonyl (Boc) group at the N1 position serves as a protective group that can be removed under specific conditions, while the methyl ester at the C5 position can be hydrolyzed or converted to other functional groups.[1][4]

Synthesis of the Core Scaffold: this compound

A robust synthesis of the title compound is crucial for its use in derivatization studies. A plausible and efficient synthetic route starting from commercially available materials is outlined below.

Synthetic Pathway Overview

The synthesis commences with the protection of 1H-indazole-5-carboxylic acid, followed by esterification. The N-Boc group is introduced to control the regioselectivity of subsequent reactions and enhance solubility in organic solvents.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Protocol 1: N-Boc Protection of 1H-Indazole-5-carboxylic acid

-

Rationale: The Boc group is a widely used protecting group for nitrogen atoms due to its stability under various conditions and its facile removal under acidic conditions.[4]

-

Procedure:

-

To a stirred solution of 1H-indazole-5-carboxylic acid (1.0 eq) in dichloromethane (DCM, 10 mL/mmol), add triethylamine (Et3N, 2.5 eq).

-

Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.2 eq) in DCM (2 mL/mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL/mmol) and brine (1 x 10 mL/mmol).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(tert-butoxycarbonyl)-1H-indazole-5-carboxylic acid.

-

Protocol 2: Esterification of 1-(tert-butoxycarbonyl)-1H-indazole-5-carboxylic acid

-

Rationale: Methyl iodide in the presence of a weak base like potassium carbonate is a standard and effective method for the esterification of carboxylic acids.

-

Procedure:

-

To a solution of 1-(tert-butoxycarbonyl)-1H-indazole-5-carboxylic acid (1.0 eq) in dimethylformamide (DMF, 5 mL/mmol), add potassium carbonate (K2CO3, 2.0 eq).

-

Add methyl iodide (CH3I, 1.5 eq) dropwise at room temperature.

-

Stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 10 mL/mmol).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Derivatization Strategies

The presence of the N-Boc group directs electrophilic substitution primarily to the C3 position of the indazole ring. The aromatic ring is also susceptible to functionalization, and the ester group at C5 provides another avenue for modification.

Halogenation at the C3 Position

Halogenated indazoles are valuable intermediates for further functionalization via cross-coupling reactions.

Protocol 3: Bromination of this compound

-

Rationale: N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich aromatic systems.

-

Procedure:

-

Dissolve this compound (1.0 eq) in acetonitrile (10 mL/mmol).

-

Add N-Bromosuccinimide (NBS, 1.1 eq) in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with saturated sodium thiosulfate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

-

Purify by column chromatography to obtain 1-tert-Butyl 5-methyl 3-bromo-1H-indazole-1,5-dicarboxylate.

-

Table 1: Halogenation Reaction Data

| Halogenating Agent | Position | Solvent | Temperature (°C) | Typical Yield (%) |

| N-Bromosuccinimide | C3 | Acetonitrile | 25 | 85-95 |

| N-Iodosuccinimide | C3 | Acetonitrile | 25 | 80-90 |

| N-Chlorosuccinimide | C3 | Acetonitrile | 50 | 70-80 |

Suzuki-Miyaura Cross-Coupling Reactions

The 3-bromo derivative is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide variety of aryl and heteroaryl groups.[5][6][7][8]

Caption: General workflow for Suzuki-Miyaura cross-coupling of the 3-bromoindazole derivative.

Protocol 4: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Rationale: This palladium-catalyzed reaction is a robust method for C-C bond formation with high functional group tolerance.[9]

-

Procedure:

-

To a degassed mixture of 1-tert-Butyl 5-methyl 3-bromo-1H-indazole-1,5-dicarboxylate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a 1,4-dioxane/water mixture (4:1, 5 mL/mmol), add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.05 eq).

-

Heat the reaction mixture at 80-90 °C under an inert atmosphere for 8-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter through a pad of Celite and wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the residue by column chromatography to yield 1-tert-Butyl 5-methyl 3-phenyl-1H-indazole-1,5-dicarboxylate.

-

Derivatization of the C5-Ester Group

The methyl ester at the C5 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of amides.

Protocol 5: Hydrolysis of the C5-Methyl Ester

-

Rationale: Basic hydrolysis using lithium hydroxide is a standard method for cleaving methyl esters without affecting the acid-labile N-Boc group.

-

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 8 mL/mmol).

-

Add lithium hydroxide monohydrate (LiOH·H2O, 2.0 eq).

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, acidify the reaction mixture to pH 3-4 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 10 mL/mmol).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(tert-butoxycarbonyl)-1H-indazole-5-carboxylic acid.

-

Protocol 6: Amide Coupling of the C5-Carboxylic Acid

-

Rationale: Peptide coupling reagents such as HATU provide a mild and efficient method for the formation of amide bonds.

-

Procedure:

-

To a solution of 1-(tert-butoxycarbonyl)-1H-indazole-5-carboxylic acid (1.0 eq) in DMF (5 mL/mmol), add the desired amine (1.1 eq), HATU (1.2 eq), and diisopropylethylamine (DIPEA, 2.0 eq).

-

Stir the reaction mixture at room temperature for 6-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by column chromatography to obtain the corresponding amide derivative.

-

Table 2: Representative Amide Derivatives and Yields

| Amine | Coupling Reagent | Base | Solvent | Typical Yield (%) |

| Benzylamine | HATU | DIPEA | DMF | 80-90 |

| Morpholine | HATU | DIPEA | DMF | 85-95 |

| Aniline | EDCI/HOBt | DIPEA | DMF | 70-80 |

Deprotection of the N1-Boc Group

The final step in many synthetic sequences involving this scaffold is the removal of the N-Boc protecting group to yield the free N-H indazole.

Protocol 7: Acidic Deprotection of the N-Boc Group

-

Rationale: The Boc group is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).

-

Procedure:

-

Dissolve the N-Boc protected indazole derivative (1.0 eq) in DCM (5 mL/mmol).

-

Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with saturated sodium bicarbonate solution and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected indazole.

-

Conclusion

This compound is a highly versatile and strategically designed scaffold for the synthesis of diverse indazole derivatives. The methodologies outlined in this guide provide a robust framework for its synthesis and subsequent functionalization at the C3 and C5 positions. The ability to perform selective transformations on this core structure, coupled with the potential for late-stage deprotection, makes it an invaluable tool for medicinal chemists in the pursuit of novel therapeutic agents. The provided protocols are intended as a starting point, and optimization may be necessary for specific substrates.

References

-

Lu, D., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. Available at: [Link]

-

Giraud, F., Anizon, F., & Moreau, P. (2010). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Available at: [Link]

-